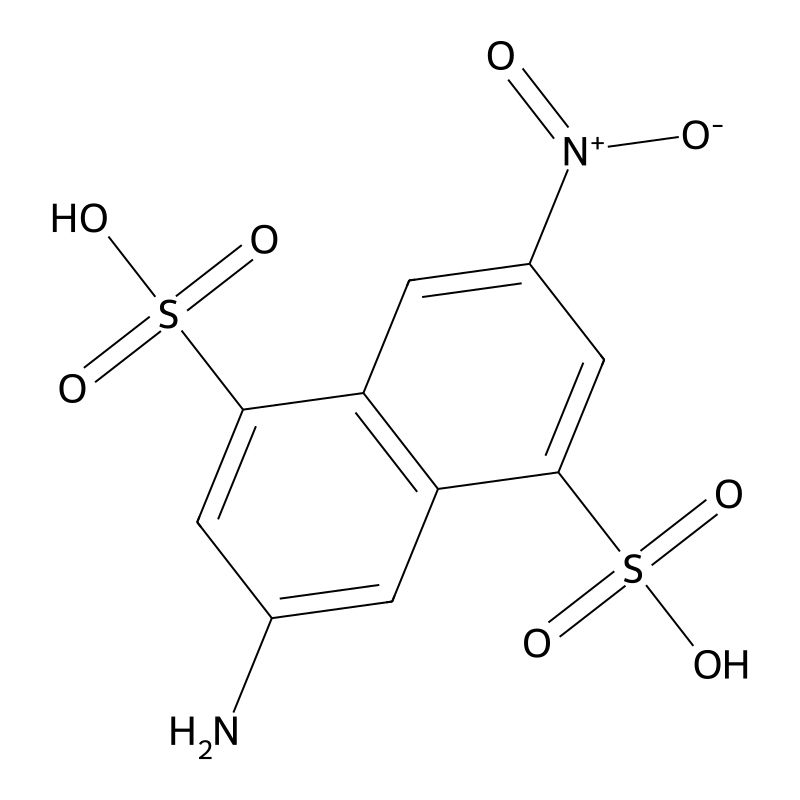

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Content Navigation

- 1. General Information

- 2. 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid (CAS 17527-17-2): High-Valency Dye Intermediate and Fluorescent Sensor Precursor

- 3. The Non-Interchangeability of Push-Pull Naphthalenedisulfonic Acids

- 4. Quantitative Evidence Guide for 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid Procurement

Sourcing a reliable intermediate for bifunctional reactive dyes? 3-Amino-7-nitro-1,5-NDSA delivers the critical push-pull electronic configuration for deep blacks, greens, and blues.

- Dual sulfonic acid groups ensure high aqueous solubility and fiber affinity.

- Nitro-amino push-pull motif enables bathochromic shifts for dark shades with excellent wash fastness.

- Also serves as fluorophore in TATP/HMTD peroxide explosive sensors and azo pigment dispersant.

- In stock, ready for immediate dispatch worldwide.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a highly functionalized, water-soluble aromatic intermediate characterized by its dual sulfonic acid groups, an electron-donating amino group, and an electron-withdrawing nitro group on a conjugated naphthalene core [1]. In industrial procurement, this compound is primarily sourced as a critical building block for advanced reactive dyes—specifically those requiring triazine and vinylsulfonyl reactive moieties—where its push-pull electronic configuration dictates the final chromophore's absorption profile [1]. Beyond textile dyes, its specific combination of hydrophilicity, catalytic acidity, and tunable fluorescence makes it an emerging material in specialized chemical sensors, such as those used for the trace detection of peroxide-based explosives [2].

Research Fit

References

- [1] US Patent 4,754,023A: Reactive dyestuffs comprising a triazine moiety and a vinylsulfonyl moiety both being linked by a substituted alkylene bridge member

- [2] WO Patent 2020/244754A1: Method and sensor for detection of triacetone triperoxide (tatp), diacetone diperoxide (dadp), hexamethylene triperoxide diamine (hmtd) and hydrogen peroxide

Substituting 3-amino-7-nitronaphthalene-1,5-disulfonic acid with simpler analogs, such as 1,5-naphthalenedisulfonic acid (Armstrong's acid) or mono-amino derivatives (e.g., 2-amino-1,5-naphthalenedisulfonic acid), fundamentally compromises both synthetic utility and photophysical performance [1]. In dye synthesis, the absence of the 7-nitro group eliminates the critical electron-withdrawing pole required to achieve specific bathochromic shifts, resulting in off-target shades and reduced fastness [1]. In advanced sensor applications, simpler naphthalenedisulfonic acids lack the optimized fluorescence quenching dynamics and specific redox potentials provided by the nitro-amino interplay, leading to significantly lower sensitivity and poorer discrimination between target analytes and background moisture [2].

Substitution Risk

References

- [1] US Patent 4,754,023A: Reactive dyestuffs comprising a triazine moiety and a vinylsulfonyl moiety both being linked by a substituted alkylene bridge member

- [2] WO Patent 2020/244754A1: Method and sensor for detection of triacetone triperoxide (tatp), diacetone diperoxide (dadp), hexamethylene triperoxide diamine (hmtd) and hydrogen peroxide

Bathochromic Shift and Chromophore Tuning in Reactive Dyes

The simultaneous presence of the 3-amino and 7-nitro groups on the 1,5-naphthalenedisulfonic acid scaffold creates a strong intramolecular charge transfer (push-pull effect) that is absent in mono-substituted analogs [1]. When integrated into triazine-vinylsulfonyl reactive dyes, this specific substitution pattern enables deep, high-fastness shades (such as greens and blacks) that cannot be achieved with 2-amino-1,5-naphthalenedisulfonic acid[1]. The dual sulfonic groups ensure high aqueous solubility, preventing premature precipitation during the diazotization and coupling phases of dye manufacture [1].

| Evidence Dimension | Chromophore electronic push-pull effect |

| Target Compound Data | 3-Amino-7-nitro substitution provides the necessary push-pull electronic configuration for deep bathochromic shifts (e.g., dark greens/blacks) in triazine-vinylsulfonyl dyes |

| Comparator Or Baseline | 2-Amino-1,5-naphthalenedisulfonic acid (lacks the 7-nitro electron-withdrawing group) |

| Quantified Difference | Fails to shift the absorption maximum sufficiently, resulting in lighter, off-target shades and lower tinctorial strength |

| Conditions | Diazotization and coupling in triazine-vinylsulfonyl dye synthesis |

Procurement of the exact 3-amino-7-nitro isomer is mandatory for manufacturers formulating deep-shade reactive dyes, as missing the nitro group completely alters the final color profile.

–NH₂ + –NO₂ reducible to –NH₂ vs. Amino C acid: 1 addressable group

–NH₂ only

Enhanced Sensitivity and Catalytic Activity in Peroxide Sensor Matrices

In the development of fluorescent sensors for trace explosives like triacetone triperoxide (TATP), 3-amino-7-nitronaphthalene-1,5-disulfonic acid acts as both a hydrophilic vapor-capture agent and a catalytic dye [1]. Compared to unsubstituted 1,5-naphthalenedisulfonic acid, the functionalized derivative provides a highly specific fluorescence quenching response upon the acid-catalyzed decomposition of TATP into hydrogen peroxide [1]. The sulfonic acid groups maintain the necessary acidity to catalyze the breakdown, while the amino-nitro system offers a tunable fluorescence quantum yield that sharply declines in the presence of peroxides but increases with water, allowing for critical discrimination against ambient humidity [1].

| Evidence Dimension | Analyte discrimination (Peroxide vs. Water) |

| Target Compound Data | Exhibits a measurable decline in fluorescence intensity upon contact with TATP/HMTD vapors, while showing increased fluorescence with water |

| Comparator Or Baseline | Unsubstituted 1,5-naphthalenedisulfonic acid or non-fluorescent sulfonic acids |

| Quantified Difference | 3-Amino-7-nitro substitution tunes the emission profile, allowing single-molecule dual-functionality (catalyst + reporter), whereas simple acids require a >1:1000 molar addition of a separate dye |

| Conditions | Thin-film or nanoparticle-doped sensor matrices exposed to TATP vapor |

For sensor manufacturers, utilizing this specific compound reduces formulation complexity by combining the catalytic acid and the fluorescent reporter into a single, highly discriminating molecule.

Aqueous Processability and Precursor Stability During Diazotization

The 1,5-disulfonic acid configuration grants 3-amino-7-nitronaphthalene-1,5-disulfonic acid exceptional aqueous solubility, a critical parameter for industrial-scale diazotization [1]. Compared to mono-sulfonic analogs like 4-amino-3-nitrobenzenesulfonic acid, the disulfonated naphthalene core prevents the formation of insoluble diazonium salts that can clog reactor lines or lead to uneven coupling [1]. This ensures near-quantitative yields during the synthesis of complex azo dyes, maintaining high batch-to-batch reproducibility and minimizing unreacted precursor waste [1].

| Evidence Dimension | Precursor solubility during diazotization |

| Target Compound Data | Two sulfonic acid groups ensure high aqueous solubility (typically >100 g/L) under standard alkaline coupling conditions |

| Comparator Or Baseline | Mono-sulfonated analogs (e.g., 4-amino-3-nitrobenzenesulfonic acid) |

| Quantified Difference | Disulfonation prevents the precipitation of intermediate diazonium salts at 0–5 °C, ensuring near-quantitative (>95%) coupling efficiency |

| Conditions | Industrial aqueous diazotization at 0–5 °C |

High aqueous solubility directly translates to higher manufacturing throughput and fewer reactor fouling issues during bulk dye production.

Synthesis of Bifunctional Reactive Dyes

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is an indispensable intermediate for producing advanced bifunctional reactive dyes, particularly those combining triazine and vinylsulfonyl reactive groups [1]. Its unique substitution pattern allows dye chemists to engineer specific dark shades (greens, blacks, and deep blues) with excellent wash fastness and fiber affinity [1].

Trace Explosive Detection Sensors

Due to its dual role as a strong acid catalyst and a responsive fluorophore, this compound is ideally suited for formulating thin-film sensors designed to detect peroxide-based explosives like TATP and HMTD[2]. It effectively captures vapors, catalyzes their breakdown into hydrogen peroxide, and provides a clear, measurable drop in fluorescence that is easily distinguished from humidity artifacts [2].

High-Performance Azo Pigment Manufacturing

Beyond textile dyes, the stable diazonium salts derived from this compound are utilized in the production of specialty azo pigments[1]. The presence of two sulfonic acid groups ensures excellent dispersibility in aqueous systems, making it a valuable precursor for water-based inks and industrial coatings where particle aggregation must be minimized [1].

Application Fit Matrix

References

- [1] US Patent 4,754,023A: Reactive dyestuffs comprising a triazine moiety and a vinylsulfonyl moiety both being linked by a substituted alkylene bridge member

- [2] WO Patent 2020/244754A1: Method and sensor for detection of triacetone triperoxide (tatp), diacetone diperoxide (dadp), hexamethylene triperoxide diamine (hmtd) and hydrogen peroxide

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types